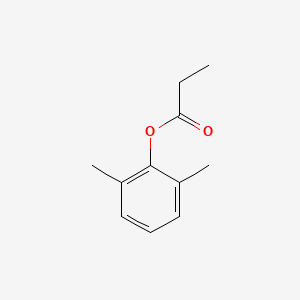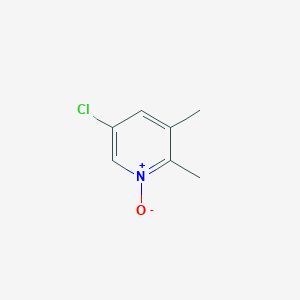
5-Chloro-2,3-dimethylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and two methyl groups at the 2- and 3-positions, along with an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethylpyridine 1-oxide typically involves the chlorination of 2,3-dimethylpyridine N-oxide. One common method includes the following steps:
Starting Material: 2,3-Dimethylpyridine N-oxide.
Chlorination: The reaction is carried out using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an appropriate solvent like acetonitrile (CH3CN).
Reaction Conditions: The mixture is refluxed for several hours to ensure complete chlorination.
Isolation: The product is then isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,3-dimethylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide can be reduced back to the corresponding amine using reducing agents like zinc dust and acetic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar solvents.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: 2,3-Dimethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,3-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3-dimethylpyridine 1-oxide largely depends on its chemical reactivity. The N-oxide group can participate in various reactions, acting as an electron-withdrawing group that influences the reactivity of the pyridine ring. This can affect the compound’s interaction with biological targets, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylpyridine N-oxide: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chloro-2,3-dimethylpyridine: Similar structure but without the N-oxide group, affecting its chemical properties and reactivity.
5-Bromo-2,3-dimethylpyridine 1-oxide: Bromine instead of chlorine, which can lead to different reactivity patterns.
Uniqueness
5-Chloro-2,3-dimethylpyridine 1-oxide is unique due to the combination of the chlorine substituent and the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and potential biological activities.
Eigenschaften
Molekularformel |
C7H8ClNO |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
5-chloro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
ZAHUWPJOAKYIOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C[N+](=C1C)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
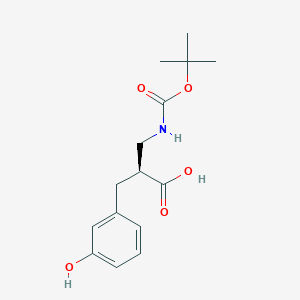
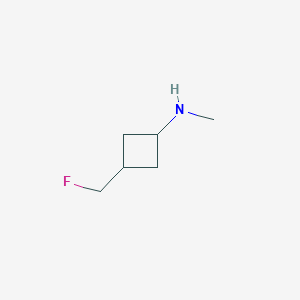
![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
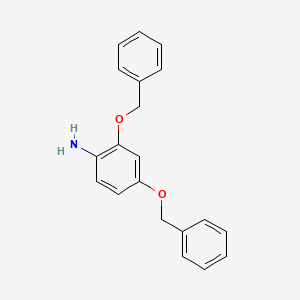
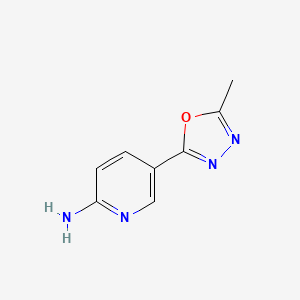

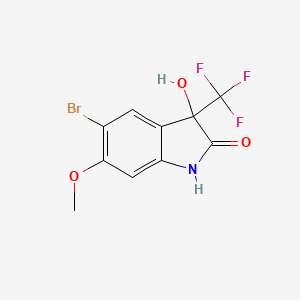
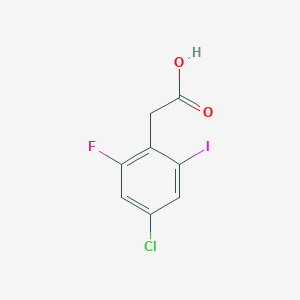
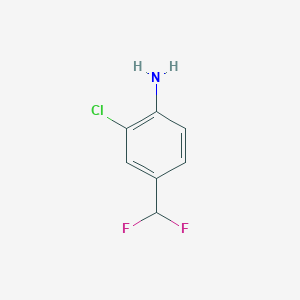
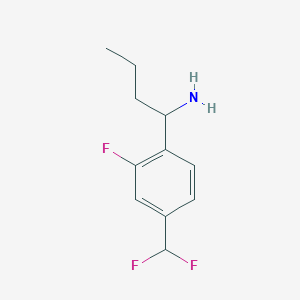
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
